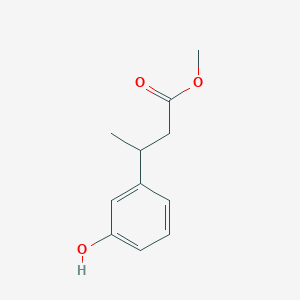

Methyl 3-(3-Hydroxyphenyl)butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 3-(3-Hydroxyphenyl)butanoate” is a chemical compound with the CAS Number: 1142234-38-5 . It has a molecular weight of 194.23 . It is a solid at room temperature and is stored in a refrigerator . The compound is typically used for laboratory chemicals .

Molecular Structure Analysis

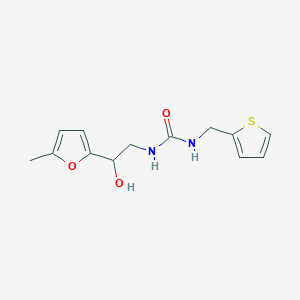

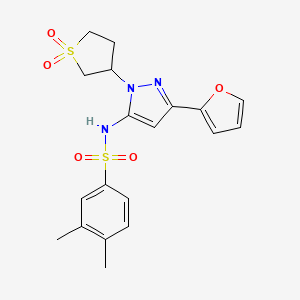

“Methyl 3-(3-Hydroxyphenyl)butanoate” has a complex molecular structure. It contains a total of 28 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis

“Methyl 3-(3-Hydroxyphenyl)butanoate” is a solid at room temperature . It has a molecular weight of 194.23 . More detailed physical and chemical properties can be found in chemical databases .科学的研究の応用

Antimicrobial Activity

Methyl 3-(3-Hydroxyphenyl)butanoate and its derivatives exhibit antimicrobial properties. For instance, derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties have shown good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum. Additionally, some compounds demonstrate significant antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Chemical Synthesis and Transformation

Methyl 3-(3-Hydroxyphenyl)butanoate is used in various chemical synthesis processes. For instance, it undergoes a regioselective intramolecular hydroxyalkylation reaction to yield 1,8-dihydroxytetralins, a reaction heavily influenced by the structure of the starting material (Guanti et al., 1992). Additionally, this compound has been utilized in the synthesis of α-hydroxy ketone precursors, important for electro-optic acceptors in nonlinear optical chromophores (He et al., 2002).

Biotransformation in Microorganisms

Methyl 3-(3-Hydroxyphenyl)butanoate is involved in whole-cell biotransformation systems, particularly in the reduction of prochiral carbonyl compounds to chiral hydroxy acid derivatives in Escherichia coli. This process is crucial for the production of chiral alcohols or hydroxy acid esters (Ernst et al., 2005).

Autoignition Studies in Biofuels

Studies on the autoignition chemistry of methyl butanoate, a compound related to Methyl 3-(3-Hydroxyphenyl)butanoate, are significant for understanding biodiesel fuel. This research includes analyzing thermodynamics and kinetics, which are critical for modeling autoignition in diesel fuels (Jiao et al., 2015).

Safety and Hazards

“Methyl 3-(3-Hydroxyphenyl)butanoate” has several safety precautions associated with it. It has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . More detailed safety information can be found in the MSDS .

特性

IUPAC Name |

methyl 3-(3-hydroxyphenyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(6-11(13)14-2)9-4-3-5-10(12)7-9/h3-5,7-8,12H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGQTKVZMWEMLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)C1=CC(=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2372220.png)

![3-((3-allyl-5-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide](/img/structure/B2372224.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2372225.png)

![N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2372226.png)

![4-[(Dimethylamino)methyl]benzene-1-carboximidamide](/img/structure/B2372234.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide](/img/structure/B2372235.png)